![molecular formula C20H22N2O5 B10998487 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10998487.png)
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
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Overview
Description
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide side chain linked to a pyrrole ring. The compound’s distinct structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride.
Introduction of Methoxy and Methyl Groups: The chromen-2-one intermediate is then subjected to methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide, respectively.
Attachment of the Acetamide Side Chain: The acetamide side chain is introduced through an acylation reaction involving the chromen-2-one derivative and acetic anhydride.
Incorporation of the Pyrrole Ring: Finally, the pyrrole ring is attached via a nucleophilic substitution reaction using pyrrole and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamide derivatives.
Scientific Research Applications
The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores the applications of this compound, focusing on its biological activities, synthesis, and potential use in medicinal chemistry.
Chemical Properties and Structure
The molecular formula of the compound is C22H26N2O5, and it has a molecular weight of approximately 394.46 g/mol. The structure features a chromenone moiety, which is known for its diverse biological activities, and a pyrrole ring, which adds to its pharmacological potential. The presence of methoxy groups enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds with chromenone structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives of chromenones can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromenones, including the target compound, and tested their efficacy against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced potency .
Case Study 2: Antioxidant Efficacy
Another study evaluated the antioxidant properties using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, outperforming many known antioxidants .
Case Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as oxidative stress and cell proliferation.
Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
- 6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate
Uniqueness
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic derivative of chromen and pyrrole, notable for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22N2O5
- Molecular Weight : 406.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, derivatives of chromen have shown efficacy in reducing TNF-alpha levels in LPS-induced models. A study reported that a related compound inhibited p38 MAPK with an IC50 of 22 nM, suggesting a potential pathway for therapeutic application against inflammatory diseases .
Anticancer Properties
Chromene derivatives have been investigated for their anticancer effects. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. For example, compounds with similar chromen structures have demonstrated cytotoxicity against several cancer cell lines. A notable finding is that certain chromen derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective qualities. Compounds derived from chromen have been linked to neuroprotection against oxidative stress and apoptosis in neuronal cells. They may exert their effects by modulating signaling pathways associated with neurodegenerative diseases .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Inflammatory Pathways : By inhibiting MAPK pathways and reducing pro-inflammatory cytokines.
- Induction of Apoptosis : Through the activation of caspases and disruption of mitochondrial membrane potential.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.
Case Studies
Several studies highlight the efficacy of chromen derivatives:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
El-Gamal et al., 2021 | Compound 12 | p38α/MAPK14 inhibition | 22 nM |
MDPI Review, 2022 | Chromene Derivative | Cytotoxicity against A431 cells | <10 µM |
PMC7038231, 2020 | Chromene Analog | Neuroprotection in neuronal cells | Not specified |
These studies collectively illustrate the promising biological activities associated with compounds structurally similar to this compound.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H22N2O5/c1-13-15(12-18(23)21-6-9-22-7-4-5-8-22)20(24)27-17-11-14(25-2)10-16(26-3)19(13)17/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,21,23) |
InChI Key |
ADRFOFCZOGBGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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